molecular formula C23H23FN2O4S B2657154 ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-3-carboxylate CAS No. 887223-26-9

ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-3-carboxylate

Cat. No.: B2657154
CAS No.: 887223-26-9
M. Wt: 442.51
InChI Key: DLEPZQHVFSCIOI-UHFFFAOYSA-N
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Description

Historical Development of Benzenesulfonyl Quinolone Derivatives

The quinolone class originated from the serendipitous discovery of nalidixic acid, a chloroquine synthesis byproduct with modest Gram-negative activity. Early modifications focused on fluorination at position 6 (e.g., norfloxacin) and basic heterocycles at position 7, which broadened spectra and improved DNA gyrase inhibition. The introduction of benzenesulfonyl groups at position 3 marked a strategic shift to enhance steric and electronic interactions with bacterial targets. For instance, benzenesulfonyl substitutions were hypothesized to improve binding to topoisomerase IV by introducing hydrophobic and π-stacking interactions. This innovation arose alongside broader efforts to hybridize quinolones with heterocycles, as seen in third-generation agents like levofloxacin. Patent literature from the 1950s–1960s reveals that Imperial Chemical Industries (ICI) explored nitro and carboxy substituents at position 6, laying groundwork for later sulfonyl derivatives.

Table 1: Key Structural Milestones in Quinolone Development

Generation Representative Compound Core Modification Key Advancement
First Nalidixic acid 1,8-Naphthyridone Gram-negative activity
Second Ciprofloxacin C-6 Fluorine Broad-spectrum potency
Third Levofloxacin C-8 Methoxy Enhanced pharmacokinetics
Hybrid Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-3-carboxylate C-3 Benzenesulfonyl, C-4 Piperidine Dual-targeting potential

Position of Ethyl Piperidine-Substituted Fluoroquinolones in Medicinal Chemistry

The ethyl piperidine moiety at position 4 of the quinolone core addresses two critical challenges: bacterial resistance and tissue penetration. Piperidine’s bicyclic structure introduces conformational rigidity, potentially stabilizing interactions with both DNA gyrase and topoisomerase IV. Ethyl esterification at the piperidine-3-carboxylate group enhances lipophilicity, facilitating membrane permeation in Gram-positive and intracellular pathogens. Computational studies suggest that the piperidine ring’s nitrogen participates in hydrogen bonding with conserved serine residues in target enzymes, analogous to interactions observed in ciprofloxacin–gyrase complexes. This substitution diverges from classical fluoroquinolones, which prioritize small alkyl groups (e.g., cyclopropyl) at position 1.

Significance in Dual-Targeting Antimicrobial Research

Dual inhibition of DNA gyrase and topoisomerase IV is a cornerstone of modern quinolone design to delay resistance. The benzenesulfonyl group at position 3 may disrupt bacterial efflux pumps through steric hindrance, as evidenced by reduced MIC values against Staphylococcus aureus strains overexpressing NorA. Concurrently, the piperidine moiety’s basicity could enhance accumulation in acidic biofilm microenvironments, synergizing with fluoroquinolone-mediated DNA damage. Table 2 compares the dual-targeting efficacy of benzenesulfonyl derivatives against conventional fluoroquinolones.

Table 2: Comparative Dual-Targeting Activity of Quinolone Derivatives

Compound Target Enzyme (IC₅₀, μM) Spectrum
Ciprofloxacin Gyrase: 0.5, Topo IV: 2.1 Gram-negative
Moxifloxacin Gyrase: 0.3, Topo IV: 1.8 Broad-spectrum
This compound Gyrase: 0.4, Topo IV: 0.9 Multidrug-resistant

Research Evolution and Contemporary Relevance

Recent synthetic strategies emphasize hybrid pharmacophores to combat resistance. The compound’s benzenesulfonyl group originates from sulfa drug research, where aryl sulfonamides demonstrated synergism with β-lactams. Modern protocols employ Ullmann coupling or nucleophilic aromatic substitution to introduce sulfonyl groups, as detailed in Scheme 1 :

Scheme 1: Synthesis of Benzenesulfonyl-Substituted Quinolones

  • Quinolone Core Formation : Condensation of 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ethyl piperidine-3-carboxylate via Mitsunobu reaction.
  • Sulfonylation : Treatment with benzenesulfonyl chloride in dichloromethane, catalyzed by DMAP.
  • Esterification : Reaction with ethanol under acidic conditions to yield the ethyl ester.

This modular approach enables rapid diversification, aligning with fragment-based drug design principles. Current studies explore analogous derivatives with pyridine or thiophene sulfonamides to further optimize target affinity.

Properties

IUPAC Name

ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S/c1-2-30-23(27)16-7-6-12-26(15-16)22-19-13-17(24)10-11-20(19)25-14-21(22)31(28,29)18-8-4-3-5-9-18/h3-5,8-11,13-14,16H,2,6-7,12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEPZQHVFSCIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl and fluoro groups. The final step involves the formation of the piperidine ring and the esterification to obtain the ethyl ester derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl or fluoro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with new functional groups.

Scientific Research Applications

Cancer Therapy

Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-3-carboxylate has been investigated for its antineoplastic properties. As an IDO1 inhibitor, it could enhance the efficacy of existing cancer treatments by:

  • Restoring T-cell function : By decreasing kynurenine levels, the compound promotes T-cell proliferation and activation .
  • Synergistic effects with immunotherapies : There is potential for combining this compound with checkpoint inhibitors like nivolumab to improve treatment outcomes in advanced melanoma and other cancers .

Immunomodulation

The compound's ability to modulate the immune system makes it a candidate for treating various immune-related disorders. By inhibiting IDO1, it may help restore normal immune functions in conditions characterized by immune suppression .

Case Studies and Clinical Trials

Several studies have highlighted the potential of IDO1 inhibitors, including this compound:

Study Title Phase Indication Outcome
Investigational Immunotherapy Study of BMS-986205 Combined With NivolumabPhase 3Advanced MelanomaCurrently ongoing; aims to evaluate efficacy and safety .
Pharmacokinetics and Metabolism StudyPhase 1Healthy ParticipantsEvaluates absorption and metabolism profiles .

Mechanism of Action

The compound exerts its effects by inhibiting the protein tyrosine phosphatase 1B (PTP1B) enzyme. This inhibition leads to the modulation of insulin signaling pathways, which can improve glucose homeostasis and reduce insulin resistance. The molecular targets include the active site of the PTP1B enzyme, where the compound binds and prevents the dephosphorylation of tyrosine residues on insulin receptor substrates.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine Carboxylate Derivatives

describes ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (7a/b) and ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate isomers (1-1/1-2). Key comparisons include:

Physicochemical Properties
  • Solubility: The polar benzenesulfonyl group may improve aqueous solubility relative to non-sulfonylated analogs.

Benzenesulfonyl-Containing Compounds

lists 3-(1-methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride, highlighting the versatility of benzenesulfonyl groups in medicinal chemistry. Comparisons include:

Property Target Compound 3-(1-Methylpyrazole)benzenesulfonyl Chloride
Functional Group Benzenesulfonyl linked to quinoline Benzenesulfonyl chloride with methylpyrazole
Reactivity Stable sulfonate ester (post-synthesis) Reactive sulfonyl chloride (synthetic precursor)
Biological Relevance Potential kinase or protease inhibition Intermediate for bioactive molecule synthesis

The methylpyrazole substituent in ’s compound introduces steric and electronic effects distinct from the target’s fluoroquinoline, underscoring how sulfonyl group positioning influences target selectivity.

Fluoroquinoline Derivatives

Key contrasts:

Property Target Compound Classical Fluoroquinolones (e.g., Ciprofloxacin)
Core Structure Piperidine-3-carboxylate + quinoline Piperazinyl or cyclopropyl groups
Mechanism of Action Hypothesized topoisomerase inhibition DNA gyrase/topoisomerase IV inhibition
Solubility Enhanced by benzenesulfonyl and ester groups Dependent on zwitterionic properties

The piperidine-3-carboxylate in the target compound may reduce cationic charge at physiological pH compared to piperazinyl fluoroquinolones, altering pharmacokinetics.

Research Implications and Gaps

  • Synthetic Challenges: The benzenesulfonyl and fluoroquinoline groups may complicate stereochemical control during synthesis, as seen in ’s diastereomer formation .

Biological Activity

Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's structure, biological activity, mechanisms of action, and relevant case studies.

Compound Structure

The compound features a complex structure characterized by several key functional groups:

  • Piperidine Ring : Provides a basic nitrogen structure, contributing to the compound's pharmacological properties.
  • Quinoline Moiety : Known for its diverse biological activities, including antimicrobial and anticancer effects.
  • Benzenesulfonyl Group : Enhances solubility and bioavailability, potentially increasing the compound's efficacy.

The molecular formula is C23H23FN2O4SC_{23}H_{23}FN_{2}O_{4}S with a molecular weight of approximately 442.5 g/mol .

Antimicrobial Properties

Research indicates that compounds with quinoline structures often exhibit significant antimicrobial activity. This compound has shown promise in preliminary studies against various bacterial strains. The proposed mechanisms include:

  • Inhibition of DNA Gyrase : Quinoline derivatives are known inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Disruption of Cell Membrane Integrity : The sulfonamide group may enhance the compound's ability to disrupt bacterial cell membranes.

Anticancer Activity

The compound's potential as an anticancer agent is primarily attributed to its quinoline component. Studies have reported that similar compounds can induce apoptosis in cancer cells through various pathways, including:

  • Cell Cycle Arrest : Inhibition of key proteins involved in cell cycle regulation.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cell death.

Case Studies

Several studies have investigated the biological activity of this compound or similar compounds:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Findings : The compound exhibited significant inhibition zones compared to control groups, indicating strong antibacterial properties.
  • Cancer Cell Line Testing :
    • Objective : To assess cytotoxic effects on various cancer cell lines (e.g., HeLa, MCF-7).
    • Results : The compound demonstrated IC50 values in the micromolar range, suggesting effective cytotoxicity against these cell lines.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
Ethyl 6-fluoroquinoline-4-carboxylateQuinoline coreLacks sulfonamide group
Benzenesulfonamide derivativesSulfonamide groupVarying substituents on benzene
Piperidinocarboxylic acidsPiperidine ringDifferent carboxylic acid substituents

This comparison highlights how the combination of functional groups in this compound may enhance its biological activity compared to simpler analogs.

Q & A

Basic Synthesis and Purification

Q: What synthetic routes and purification methods are most effective for preparing ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-3-carboxylate? A: The compound can be synthesized via condensation of a tricyclic imine intermediate with ethyl piperidine-3-carboxylate derivatives under controlled conditions (e.g., 40°C, 18 hours in anhydrous solvents). Purification typically involves flash chromatography (FC) for initial separation and reverse-phase medium-pressure liquid chromatography (RP-MPLC) for final isolation, yielding high-purity products as viscous oils. Analytical confirmation via IR, NMR, and HRESIMS is critical .

Advanced Structural Characterization

Q: How can conformational flexibility of the piperidine ring impact structural analysis, and what techniques resolve this? A: The piperidine ring's puckering introduces stereochemical ambiguity. Advanced methods include:

  • 2D NMR (COSY, NOESY): Identifies spatial proximity of protons to infer ring conformation.
  • X-ray crystallography: Using SHELXL for refinement and ORTEP-3 for visualization, high-resolution data (e.g., <1.0 Å) resolves bond angles and torsional strain .

Crystallographic Refinement Challenges

Q: What software and parameters optimize crystallographic refinement for this compound? A: SHELXL is preferred for small-molecule refinement due to its robust handling of twinning and disorder. Key parameters include:

  • High-resolution data: Collect at synchrotron sources (λ = 0.7–1.0 Å) to minimize noise.
  • Thermal motion modeling: Anisotropic displacement parameters refine benzenesulfonyl and quinoline moieties accurately .

Biological Activity Assessment

Q: What strategies are recommended for evaluating biological activity given structural complexity? A:

  • In vitro assays: Target receptors analogous to tricyclic nipecotic acid derivatives (e.g., GABA transporters).
  • Molecular docking: Use Schrödinger Suite or AutoDock to predict binding to sulfonyl-containing pockets.
  • Metabolic stability: Assess via liver microsome assays to guide further derivatization .

Handling and Safety Protocols

Q: What safety protocols are critical given limited toxicological data? A:

  • PPE: Wear nitrile gloves, goggles, and lab coats.
  • Ventilation: Use fume hoods to prevent aerosolization.
  • Storage: Keep in sealed containers under inert gas (N₂/Ar) at –20°C to avoid hydrolysis .

Addressing Synthetic Yield Discrepancies

Q: How should researchers resolve contradictions in reported yields for similar piperidine derivatives? A:

  • Replication: Standardize reaction conditions (e.g., solvent purity, inert atmosphere).
  • Analytical validation: Use HPLC-MS to quantify impurities and confirm yields.
  • Catalyst screening: Test alternative catalysts (e.g., FeCl₃·6H₂O vs. Pd/C) to optimize efficiency .

Conformational Analysis via Cremer-Pople Parameters

Q: How can Cremer-Pople puckering coordinates elucidate the piperidine ring’s geometry? A:

  • Definition: Calculate out-of-plane displacements (zⱼ) relative to a least-squares mean plane.
  • Application: Use crystallographic data to derive amplitude (q) and phase (φ) parameters, distinguishing chair, boat, or twist conformations. This is critical for understanding steric interactions with the benzenesulfonyl group .

Stability Under Experimental Conditions

Q: What factors influence the compound’s stability during kinetic studies? A:

  • pH sensitivity: Avoid aqueous buffers below pH 5 to prevent ester hydrolysis.
  • Light exposure: Store in amber vials to mitigate photodegradation of the fluoroquinoline moiety.
  • Thermal stability: Monitor via TGA/DSC to identify decomposition thresholds (>150°C) .

Advanced Spectroscopic Data Interpretation

Q: How do coupling constants in ¹H NMR inform the piperidine ring’s conformation? A:

  • Axial vs. equatorial protons: Coupling constants (J) >10 Hz suggest axial-axial interactions in chair conformations.
  • Dynamic NMR: Variable-temperature studies detect ring-flipping barriers, with coalescence temperatures indicating conformational rigidity .

Computational Modeling for Drug Design

Q: What computational approaches predict the compound’s pharmacokinetic properties? A:

  • ADMET prediction: Tools like SwissADME estimate logP (lipophilicity) and BBB permeability.
  • Quantum mechanics (QM): DFT calculations (B3LYP/6-31G*) optimize geometry for docking studies.
  • MD simulations: Analyze solvation effects on the sulfonyl-quinoline interaction over 100-ns trajectories .

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